molecular formula C14H22N4O2S B12520857 L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide CAS No. 666861-85-4

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide

Cat. No.: B12520857
CAS No.: 666861-85-4
M. Wt: 310.42 g/mol
InChI Key: NHYKWBUDCQAFPM-LBPRGKRZSA-N
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Description

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is a chemical compound that features a methionine residue linked to a glycinamide moiety through a 2-(pyridin-2-yl)ethyl group

Properties

CAS No.

666861-85-4

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]butanamide

InChI

InChI=1S/C14H22N4O2S/c1-21-9-6-12(15)14(20)18-10-13(19)17-8-5-11-4-2-3-7-16-11/h2-4,7,12H,5-6,8-10,15H2,1H3,(H,17,19)(H,18,20)/t12-/m0/s1

InChI Key

NHYKWBUDCQAFPM-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)NCCC1=CC=CC=N1)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NCCC1=CC=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the coupling of L-methionine with N-[2-(pyridin-2-yl)ethyl]glycinamide. This can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling additives like HOBt or HOAt to enhance the efficiency of the reaction. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization of the amino acid .

Industrial Production Methods

For industrial-scale production, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide-like compounds. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens.

Major Products Formed

Scientific Research Applications

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the glycinamide moiety can form hydrogen bonds with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure with two pyridine rings and a methyl group.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring linked to a pyrimidine moiety.

Uniqueness

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the methionine residue, which imparts distinct redox properties and potential biological activity. The combination of the pyridine ring and glycinamide moiety also provides a versatile scaffold for further functionalization and study .

Biological Activity

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide (referred to as L-MPEG) is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes various research findings regarding its biological activity, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

L-MPEG is a derivative of methionine, featuring a pyridine moiety that may influence its pharmacological properties. The structural formula can be represented as follows:

L MPEG=C12H16N2O\text{L MPEG}=\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound's unique structure allows it to interact with various biological targets, including neurotransmitter systems and enzyme pathways.

1. Neurotransmitter Modulation

Research indicates that compounds with similar structures to L-MPEG can modulate neurotransmitter systems, particularly those involving glycine receptors. The glycine transporter (GlyT) is crucial in regulating glycine levels in the central nervous system (CNS), which impacts both inhibitory and excitatory neurotransmission .

  • GlyT Inhibition : Selective inhibition of GlyT can enhance NMDA receptor function by increasing glycine availability, which may have therapeutic implications for conditions like psychosis and neuropathic pain .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyridine derivatives, suggesting that L-MPEG may exhibit similar effects. Compounds in this class have demonstrated bactericidal activity against various pathogens by disrupting bacterial membranes .

  • Mechanism : The disruption of the bacterial membrane integrity leads to cell lysis, indicating that L-MPEG could be further investigated for its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities of L-MPEG and Related Compounds

Activity TypeCompound TypeObserved EffectReference
Neurotransmitter ModulationGlyT InhibitorsEnhanced NMDA receptor function
Antimicrobial ActivityPyridine DerivativesBactericidal effects against Staphylococcus
Glycine Transport InhibitionGlyT Selective InhibitorsAltered glycine levels in CNS

Case Study: GlyT Inhibition and Neurological Disorders

A study investigated the effects of GlyT inhibitors on models of psychosis. It was found that compounds structurally related to L-MPEG could significantly reduce symptoms by modulating glutamate signaling through enhanced glycine availability. This suggests a promising avenue for developing treatments for schizophrenia and related disorders .

Future Directions

The biological activity of L-MPEG presents several avenues for future research:

  • Clinical Trials : Investigating the efficacy and safety of L-MPEG in clinical settings for conditions such as neuropathic pain and psychiatric disorders.
  • Structure-Activity Relationship (SAR) : Further exploration into how modifications to the pyridine or methionine moieties affect biological activity could lead to more potent derivatives.
  • Combination Therapies : Evaluating the potential synergistic effects of L-MPEG with existing therapies could enhance treatment outcomes in resistant cases.

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